1-(3-Fluorophenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3-Fluorophenyl)pyrrolidine-2,5-dione” is a compound that contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Pyrrolidine-2,5-dione is a versatile scaffold, as demonstrated by Oktay et al. who prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives . A series of N-aryl and N-aminoaryl 3-phenyl pyrrolidine-2,5-diones were synthesized and tested for anticonvulsant activity .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, are used in various chemical reactions. For instance, Oktay et al. prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .Scientific Research Applications
Drug Discovery
The pyrrolidine ring, which is a key component of “1-(3-Fluorophenyl)pyrrolidine-2,5-dione”, is widely used by medicinal chemists to develop compounds for the treatment of human diseases . The interest in this scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Treatment of Various Diseases
Compounds bearing the pyrrolidine scaffold, including “1-(3-Fluorophenyl)pyrrolidine-2,5-dione”, are known to have antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities . These compounds are utilized as intermediates in drug research and development studies for the development of molecules that could be new drug candidates .
Kinase Inhibition
Some pyrrolidine derivatives have shown nanomolar activity against CK1γ and CK1ε, suggesting that further modifications should be made to investigate how the chiral moiety influences kinase inhibition .
Diabetic Retinopathy Treatment
Among the synthesized pyrrolidine derivatives, one compound showed significant inhibitory property against ALR2 on an in vitro model of diabetic retinopathy .
Development of New Drug Candidates
Compounds bearing pyrrolidine scaffolds, including “1-(3-Fluorophenyl)pyrrolidine-2,5-dione”, continue to be utilized as intermediates in drug research and development studies for the development of molecules that could be new drug candidates .
Mechanism of Action
Target of Action
Pyrrolidine-2,5-dione derivatives have been evaluated for their inhibitory activity on human physiologically relevant carbonic anhydrase (ca) isoenzymes .
Mode of Action
It is known that pyrrolidine-2,5-dione derivatives can interact with their targets, potentially leading to changes in the function of these targets .
Biochemical Pathways
It is known that pyrrolidine-2,5-dione derivatives can influence various biochemical pathways, potentially leading to downstream effects .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine-2,5-dione derivatives can lead to various biological effects .
Action Environment
It is known that environmental factors can influence the action of various drug compounds .
Future Directions
The future directions in the research and development of pyrrolidine compounds, including “1-(3-Fluorophenyl)pyrrolidine-2,5-dione”, involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring different synthetic strategies and investigating the influence of steric factors on biological activity .
properties
IUPAC Name |
1-(3-fluorophenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(12)14/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMFAQLWGRQZPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90876211 |
Source
|
Record name | M-FLUORO-N-PHENYLSUCCINIMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90876211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)pyrrolidine-2,5-dione | |
CAS RN |
60693-35-8 |
Source
|
Record name | M-FLUORO-N-PHENYLSUCCINIMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90876211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.